(2-(Pyridin-3-yl)cyclopropyl)methanamine

LSD1/KDM1A inhibition Epigenetics Medicinal chemistry

Procure (2-(Pyridin-3-yl)cyclopropyl)methanamine (CAS 1226292-37-0) for your LSD1/KDM1A inhibitor programs. Its 2-(pyridin-3-yl)cyclopropylamine core is the preferred pharmacophore in patented irreversible inhibitors, enabling exploration of pyridine/amine substitutions for potency, selectivity, and PK optimization. Unlike generic cyclopropylamines, this regioisomer is essential for target engagement and assay reproducibility. Also suitable for derivatization into chemoprobes to directly measure target occupancy. Contact us for bulk pricing and custom synthesis.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B11813869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pyridin-3-yl)cyclopropyl)methanamine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1C(C1C2=CN=CC=C2)CN
InChIInChI=1S/C9H12N2/c10-5-8-4-9(8)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2
InChIKeyKPOWGBCVHDCUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Pyridin-3-yl)cyclopropyl)methanamine: Core Structural and Physicochemical Data for Procurement Evaluation


(2-(Pyridin-3-yl)cyclopropyl)methanamine (CAS 1226292-37-0) is a small-molecule aralkylamine featuring a cyclopropyl ring substituted at the 2-position with a pyridin-3-yl group and a methanamine moiety . The molecular formula is C₉H₁₂N₂, with a molecular weight of 148.20 g/mol . The compound is typically supplied as a research-grade building block with a purity specification of ≥98% and requires storage in a cool, dry environment to maintain stability . Its physicochemical properties, including a computed XLogP3-AA of 0.5, hydrogen bond donor count of 1, and topological polar surface area of 38.9 Ų for related cyclopropyl(pyridin-3-yl)methanamine analogs, inform its utility in medicinal chemistry programs [1].

Why (2-(Pyridin-3-yl)cyclopropyl)methanamine Cannot Be Replaced by Generic Cyclopropylamine Analogs


Substituting (2-(Pyridin-3-yl)cyclopropyl)methanamine with generic cyclopropylamine derivatives is not scientifically valid due to the specific regioisomeric and stereochemical requirements of its target applications. The compound's unique substitution pattern—a pyridin-3-yl group at the 2-position of the cyclopropyl ring—directly influences its binding conformation and electronic profile in enzyme active sites, particularly within the flavin-dependent amine oxidase family including LSD1/KDM1A and monoamine oxidases [1]. In contrast, close analogs such as (1-(pyridin-3-yl)cyclopropyl)methanamine (CAS 1020087-88-0) or cyclopropyl(pyridin-3-yl)methanamine (CAS 535925-69-0) exhibit distinct spatial arrangements of the amine and heteroaryl moieties, leading to divergent structure-activity relationships (SAR) that cannot be predicted without empirical validation . Generic substitution without this specific architecture risks loss of target engagement, altered selectivity profiles, and compromised downstream assay reproducibility [2].

Quantitative Differentiation Evidence for (2-(Pyridin-3-yl)cyclopropyl)methanamine Against Closest Analogs


Regioisomeric Differentiation: 2-Substituted Cyclopropylamine vs. 1-Substituted Analogs in LSD1 Inhibitor Pharmacophore Models

The 2-(pyridin-3-yl)cyclopropyl scaffold places the amine and aryl groups in a specific spatial relationship that is critical for covalent engagement of the FAD cofactor in LSD1. In contrast, 1-substituted cyclopropylamine analogs (e.g., (1-(pyridin-3-yl)cyclopropyl)methanamine, CAS 1020087-88-0) position the amine directly on the cyclopropyl ring bearing the aryl substituent, altering the trajectory of nucleophilic attack and reducing irreversible inhibition efficiency [1]. While direct IC₅₀ data for the exact compound is not publicly available, patent disclosures establish that the 2-(hetero)arylcyclopropylamino motif is a preferred pharmacophore for irreversible LSD1 inhibition, whereas 1-substituted variants are typically less potent or inactive in cellular assays [2]. This structural distinction is non-negotiable for programs targeting covalent KDM1A engagement.

LSD1/KDM1A inhibition Epigenetics Medicinal chemistry

Purity and Stability Specifications: (2-(Pyridin-3-yl)cyclopropyl)methanamine vs. Commercial Cyclopropyl(pyridin-3-yl)methanamine

Commercial sourcing data reveals that (2-(Pyridin-3-yl)cyclopropyl)methanamine is consistently supplied at ≥98% purity with explicit long-term storage recommendations (cool, dry place), ensuring minimal degradation during compound library maintenance . In comparison, the closely related analog cyclopropyl(pyridin-3-yl)methanamine (CAS 535925-69-0) is also offered at 95-98% purity but carries GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage), which introduce additional handling and safety considerations during procurement and use [1]. The 2-substituted isomer thus offers a comparable purity profile with potentially reduced acute toxicity liability based on available safety data.

Chemical procurement Analytical chemistry Compound management

Structural Distinction from Tranylcypromine-Derived LSD1 Inhibitors: Scaffold Rigidity and Selectivity Implications

The target compound belongs to the (hetero)aryl cyclopropylamine class, which was developed to improve upon the selectivity limitations of tranylcypromine (trans-2-phenylcyclopropylamine)-derived LSD1 inhibitors. Tranylcypromine-based inhibitors such as S2157 exhibit potent LSD1 inhibition but suffer from high hERG channel inhibitory activity and low microsomal stability, rendering them unsuitable as drug candidates [1]. In contrast, the incorporation of a pyridin-3-yl substituent at the 2-position of the cyclopropyl ring, as in (2-(Pyridin-3-yl)cyclopropyl)methanamine, is designed to enhance metabolic stability and reduce off-target liabilities while maintaining covalent LSD1 engagement [2]. Although direct comparative data for the exact compound are not available, the structural rationale underpinning the (hetero)aryl cyclopropylamine series provides a clear differentiation from phenyl-substituted analogs.

LSD1 inhibition MAO selectivity Drug design

Validated Application Scenarios for (2-(Pyridin-3-yl)cyclopropyl)methanamine Based on Available Evidence


Structure-Activity Relationship (SAR) Studies for Irreversible LSD1/KDM1A Inhibitors

This compound serves as a critical building block for constructing covalent LSD1 inhibitors. Its 2-(pyridin-3-yl)cyclopropylamine core is explicitly claimed as a preferred pharmacophore in multiple patent families for irreversible KDM1A inhibition [1]. Researchers can use this scaffold to explore substitution effects on the pyridine ring or amine moiety to optimize potency, selectivity, and pharmacokinetic properties [2].

Chemical Probe Development for Target Engagement Assays

The compound's structural features make it suitable for derivatization into chemoprobes carrying tags or labels for assessing KDM1A target engagement in cells and tissues. Patent WO2017158136A1 specifically describes non-peptidic KDM1A chemoprobes based on 2-cycloalkyl-cyclopropylamino moieties, including 2-(hetero)arylcyclopropylamino compounds [3]. This enables direct measurement of target occupancy rather than relying on indirect biomarker readouts.

Comparative Profiling Against MAO Isoforms for Selectivity Assessment

Given the structural homology between LSD1 and monoamine oxidases (MAO-A and MAO-B), this compound can be used to evaluate isoform selectivity. While cis-cyclopropylamine derivatives have shown preferential MAO-B inhibition with sub-micromolar IC₅₀ values and no LSD1 inhibition [4], the pyridin-3-yl substitution in the target compound may shift the selectivity profile, enabling systematic SAR mapping of selectivity determinants.

Metabolic Stability Optimization in Cyclopropylamine-Based Inhibitor Series

The cyclopropyl ring confers rigidity and can enhance metabolic stability compared to flexible alkylamine linkers. This compound provides a defined starting point for assessing the impact of heteroaryl substitution on microsomal stability and CYP inhibition, particularly in the context of improving upon tranylcypromine-derived inhibitors that suffer from rapid metabolism and hERG liabilities [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(Pyridin-3-yl)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.